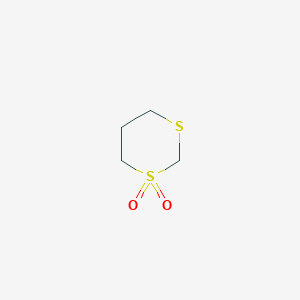
1,3-Dithiane, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 1,1-dioxide is an organosulfur compound with the formula C4H8O2S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research.
Preparation Methods
1,3-Dithiane, 1,1-dioxide can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-propanedithiol with formaldehyde to form 1,3-dithiane, which is then oxidized to this compound using oxidizing agents such as hydrogen peroxide or sodium tungstate dihydrate . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1,3-Dithiane, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to 1,3-dithiane using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone groups can be replaced by other functional groups.
Addition: It can participate in addition reactions with electrophiles, forming new carbon-sulfur bonds.
Common reagents used in these reactions include hydrogen peroxide, sodium tungstate dihydrate, lithium aluminum hydride, and various electrophiles. Major products formed from these reactions include sulfoxides, sulfones, and substituted dithianes.
Scientific Research Applications
1,3-Dithiane, 1,1-dioxide has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 1,1-dioxide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfone groups enhance the compound’s reactivity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1,3-Dithiane, 1,1-dioxide can be compared with other similar compounds such as 1,3-dithiolane and 1,4-dithiane. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, 1,3-dithiolane is often used as a protecting group for carbonyl compounds, while 1,4-dithiane is used as a building block in organic synthesis . The unique feature of this compound is its enhanced reactivity due to the presence of sulfone groups, making it a valuable compound in various chemical transformations .
Properties
CAS No. |
55337-75-2 |
|---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
1,3-dithiane 1,1-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-8(6)3-1-2-7-4-8/h1-4H2 |
InChI Key |
OYRPBJWKZNAONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


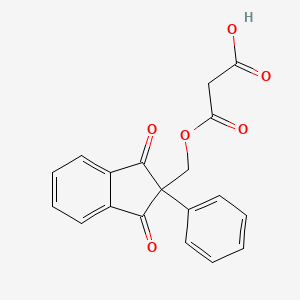
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
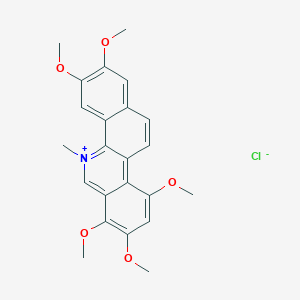
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)

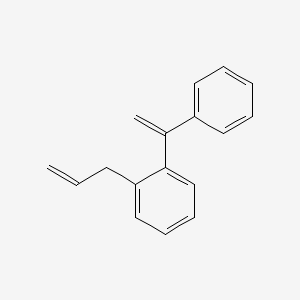
![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
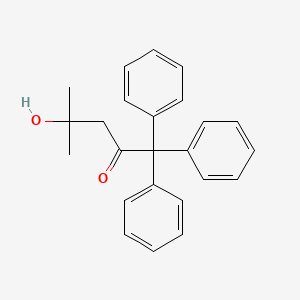
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
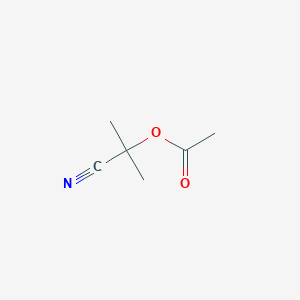
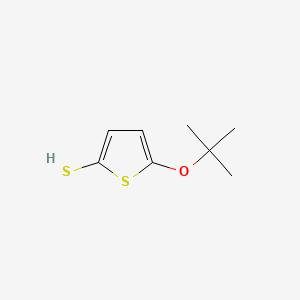
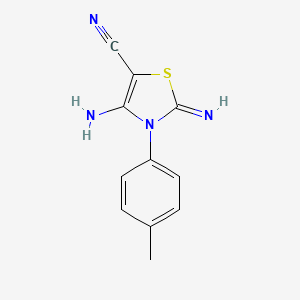
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

